(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate
Overview
Description
Tris phosphate is a phosphate salt resulting from the reaction of equimolar amounts of tris and phosphoric acid. It has a role as a buffer. It contains a member of Htris.
Mechanism of Action
Target of Action
Tris phosphate, also known as EINECS 230-260-2 or Tris(hydroxymethyl)aminomethane phosphate, is a compound that primarily targets enzymes in biochemical reactions . It has been shown to interact with enzymes such as trypsin, chymotrypsin, and penicillin G acylase (PGA) during immobilization .
Mode of Action
Tris phosphate interacts with its targets by affecting the stability of the enzymes. The presence of Tris phosphate during immobilization of enzymes like trypsin, chymotrypsin, and PGA has been shown to reduce the thermal stability of the immobilized biocatalysts .
Biochemical Pathways
It is known that tris phosphate can influence the stability of enzymes, which could potentially affect a wide range of biochemical pathways where these enzymes play a crucial role .
Pharmacokinetics
It is known that tris phosphate can interact with enzymes and affect their stability, which could potentially influence its bioavailability .
Result of Action
The primary result of Tris phosphate’s action is the reduced stability of certain enzymes. This can lead to changes in the enzymes’ functionality and potentially affect various biochemical processes .
Action Environment
The action of Tris phosphate can be influenced by various environmental factors. For example, the presence of other compounds during the immobilization of enzymes can affect the interaction between Tris phosphate and its targets . .
Biochemical Analysis
Biochemical Properties
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate plays a crucial role in biochemical reactions as a buffer. It interacts with enzymes, proteins, and other biomolecules to maintain the pH stability required for optimal enzymatic activity . For instance, it is commonly used in electrophoresis and chromatography to stabilize the pH of the medium, ensuring accurate separation and analysis of biomolecules . The compound’s buffering capacity is due to its ability to donate and accept protons, thus resisting changes in pH upon the addition of acids or bases .
Cellular Effects
This compound influences various cellular processes by maintaining the pH stability necessary for cellular functions . It affects cell signaling pathways, gene expression, and cellular metabolism by providing a stable environment for these processes to occur . For example, in cell culture experiments, the compound helps maintain the pH of the culture medium, ensuring the cells remain healthy and function optimally .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules to maintain pH stability . It binds to hydrogen ions, preventing significant changes in pH that could disrupt biochemical reactions . This buffering action is essential for enzyme activity, as many enzymes require specific pH conditions to function correctly . Additionally, the compound can influence gene expression by maintaining the pH environment necessary for transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard laboratory conditions, but its buffering capacity may decrease over extended periods or under extreme conditions . Long-term studies have shown that the compound can maintain pH stability for several hours to days, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At optimal dosages, the compound effectively maintains pH stability without causing adverse effects . At high doses, it may lead to toxicity or other adverse effects, such as metabolic imbalances or disruptions in cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to maintaining pH stability . It interacts with enzymes and cofactors that regulate acid-base balance in cells . The compound’s buffering action helps maintain the optimal pH required for metabolic reactions, ensuring proper metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and charge, which affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its buffering capacity and its ability to maintain pH stability in different cellular environments .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3.H3O4P/c5-4(1-6,2-7)3-8;1-5(2,3)4/h6-8H,1-3,5H2;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEXUIVKURIPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220199 | |
Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21811 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
6992-39-8 | |
Record name | Tris(hydroxymethyl)methylammonium dihydrogen phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6992-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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